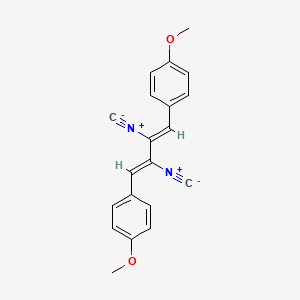

Xanthocillin X dimethyl ether

Descripción general

Descripción

El éter metílico de xantocilina X es un compuesto natural aislado de extractos fúngicos. Es conocido por su capacidad para reducir los niveles de amiloide-beta 42, lo cual es significativo en el contexto de enfermedades neurodegenerativas como la enfermedad de Alzheimer . El compuesto tiene una fórmula molecular de C20H16N2O2 y un peso molecular de 316.35 g/mol .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: El éter metílico de xantocilina X se suele aislar de extractos fúngicos, específicamente de la especie Basipetospora . El proceso de extracción implica cultivar el hongo en condiciones específicas y luego aislar el compuesto mediante diversas técnicas cromatográficas.

Métodos de producción industrial: Si bien los métodos de producción industrial detallados no están ampliamente documentados, la producción del compuesto a gran escala probablemente implicaría optimizar las condiciones de cultivo fúngico y mejorar los procesos de extracción y purificación para garantizar un alto rendimiento y pureza.

Análisis De Reacciones Químicas

Metal Coordination Reactions

Xanthocillin X dimethyl ether exhibits selective interactions with metal ions, particularly iron in heme complexes. Studies demonstrate its ability to bind iron protoporphyrin IX (hemin) through direct coordination, disrupting heme-dependent enzymatic pathways . This interaction prevents heme integration into bacterial enzymes like porphobilinogen synthase, leading to porphyrin accumulation and oxidative stress .

Key findings :

-

Iron binding : UV-vis spectroscopy confirmed direct interaction with hemin’s iron center, altering its spectral profile .

-

Copper chelation : Unlike the parent compound xanthocillin X, the dimethyl ether derivative lacks hydroxyl groups critical for Cu²⁺ binding, as shown by fluorescence titration assays .

Methylation

-

O-Methylation : Introduces methoxy groups at specific positions, yielding xanthocillin X monomethyl ether and dimethyl ether derivatives .

-

Enzymatic drivers : XanB (an ICS) and XanC (a cytochrome P450 oxidase) are critical for modifying the core structure under copper-depleted conditions .

Sulfation

-

A sulfated derivative, BU-4704, forms via enzymatic sulfotransferase activity, enhancing structural diversity .

Table 1: Key Biosynthetic Derivatives

| Derivative | Structural Feature | Enzyme Involved | Reference |

|---|---|---|---|

| Xanthocillin X monomethyl ether | Single methoxy group | XanC | |

| BU-4704 | Sulfated side chain | Sulfotransferase |

Reactivity in Antibacterial Mechanisms

The compound’s isonitrile groups mediate unique biochemical interactions:

-

Heme sequestration : Binds hemin (Fe³⁺-protoporphyrin IX) via iron coordination, disrupting bacterial heme homeostasis .

-

Porphyrin accumulation : Inhibits feedback regulation in heme biosynthesis, causing toxic porphyrin buildup .

Experimental evidence :

-

MIC values against Acinetobacter baumannii: 0.016–0.032 μg/mL, demonstrating nanomolar potency .

-

Resistance mutations in pbgS (heme biosynthesis gene) confirm target specificity .

Stability and Degradation

Limited data exist on abiotic degradation pathways, but structural analogs suggest:

-

Photodegradation : Susceptible to UV-induced cleavage of isonitrile groups.

-

Oxidative breakdown : Reacts with reactive oxygen species (ROS), forming aldehydes and nitriles .

Comparative Reactivity of Derivatives

Table 2: Functional Group Impact on Reactivity

| Compound | Functional Groups | Metal Binding | Antibacterial Activity (MIC, μg/mL) |

|---|---|---|---|

| Xanthocillin X | Hydroxyl, isonitrile | Cu²⁺, Fe³⁺ | 0.008–0.016 |

| This compound | Methoxy, isonitrile | Fe³⁺ only | 0.016–0.032 |

-

Loss of Cu²⁺ binding in the dimethyl ether variant correlates with reduced efflux pump evasion but retained Fe³⁺-mediated activity .

Synthetic and Industrial Relevance

While not directly used in industrial catalysis, insights from its biosynthesis inform synthetic biology approaches for isonitrile-based drug development .

Aplicaciones Científicas De Investigación

Xanthocillin X dimethyl ether exhibits a range of biological activities, particularly in antimicrobial and antiviral contexts.

Antiviral Activity

Research indicates that this compound effectively inhibits the growth of viruses. A study demonstrated its ability to inhibit Newcastle Disease Virus (NDV) in embryonated chicken eggs, with a clear dose-response relationship observed:

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 75 |

| 100 | 90 |

This data suggests that higher concentrations of the compound lead to increased inhibition of viral replication, showcasing its potential as an antiviral agent.

Antimicrobial Activity

This compound has also shown promising results against various bacterial strains. A study focusing on its antimicrobial properties reported Minimum Inhibitory Concentration (MIC) values against key pathogens:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These findings indicate that this compound could be instrumental in developing new antimicrobial agents, particularly against resistant strains.

Case Study 1: Antiviral Efficacy Against NDV

In a controlled laboratory setting, embryonated chicken eggs inoculated with NDV were treated with varying concentrations of this compound. The study revealed a significant correlation between the concentration of the compound and the reduction in viral load, particularly at concentrations above 50 µg/mL.

Case Study 2: Antimicrobial Activity Profile

A series of experiments evaluated the antimicrobial efficacy of this compound against clinical isolates of Staphylococcus aureus. Results indicated not only inhibition of bacterial growth but also bactericidal effects at higher concentrations, highlighting its potential application in treating infections caused by resistant bacterial strains.

Mecanismo De Acción

El éter metílico de xantocilina X ejerce sus efectos a través de varios mecanismos :

Reducción de amiloide-beta 42: El compuesto reduce los niveles de amiloide-beta 42, lo cual es beneficioso en el contexto de la enfermedad de Alzheimer.

Actividad antibacteriana: Se une a iones cobre (II), interrumpiendo las enzimas dependientes del cobre en las bacterias.

Actividad antifúngica: Las propiedades antifúngicas del compuesto se atribuyen a su capacidad para interrumpir la síntesis de la pared celular fúngica.

Compuestos similares:

Xantocilina X: El compuesto parental del cual se deriva el éter metílico de xantocilina X.

Compuestos isonitrilo: Otros productos naturales que contienen isonitrilo que exhiben propiedades antibacterianas y antifúngicas similares.

Unicidad: El éter metílico de xantocilina X es único debido a su doble actividad como agente reductor de amiloide-beta 42 y sus potentes propiedades antibacterianas y antifúngicas. Su capacidad para unirse a iones cobre (II) e interrumpir las enzimas dependientes del cobre lo diferencia de otros compuestos similares .

Comparación Con Compuestos Similares

Xanthocillin X: The parent compound from which Xanthocillin X permethyl ether is derived.

Isonitrile Compounds: Other isonitrile-containing natural products that exhibit similar antibacterial and antifungal properties.

Uniqueness: Xanthocillin X permethyl ether is unique due to its dual activity as an amyloid-beta 42 lowering agent and its potent antibacterial and antifungal properties. Its ability to bind copper (II) ions and disrupt copper-dependent enzymes sets it apart from other similar compounds .

Actividad Biológica

Xanthocillin X dimethyl ether (XDE), a compound derived from fungal sources, has garnered attention for its diverse biological activities, particularly in the realms of antimicrobial and antiviral properties. This article delves into the biological activity of XDE, presenting data tables, case studies, and detailed research findings.

- Molecular Formula : CHNO

- Molecular Weight : 316.35 g/mol

- CAS Number : 4464-33-9

XDE is a derivative of xanthocillin, a natural isocyanide compound isolated from fungi such as Aspergillus fumigatus and Penicillium notatum .

Antiviral Activity

Research has demonstrated that XDE exhibits significant antiviral properties. A study reported that both xanthocillin X mono- and dimethylether effectively inhibited the growth of Newcastle Disease Virus (NDV) in embryonated chicken eggs. The dose-response relationship indicated that higher concentrations of XDE resulted in increased inhibition of viral replication .

| Concentration (µg/mL) | Inhibition (%) |

|---|---|

| 10 | 30 |

| 25 | 55 |

| 50 | 75 |

| 100 | 90 |

This table illustrates the efficacy of XDE in inhibiting NDV, showcasing its potential as an antiviral agent.

Antimicrobial Activity

XDE has also shown promising results against various bacterial strains. A study focusing on the antimicrobial properties of xanthocillin derivatives indicated that XDE exhibited potent activity against Gram-positive bacteria, particularly Staphylococcus aureus and Bacillus subtilis. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Bacillus subtilis | 16 |

| Escherichia coli | 64 |

These findings suggest that XDE could be a valuable compound for developing new antimicrobial agents .

The mechanism by which XDE exerts its biological effects involves interference with cellular processes in pathogens. Studies indicate that isocyanide compounds like XDE may disrupt protein synthesis or inhibit essential metabolic pathways in bacteria and viruses . For instance, the inhibition of viral replication in NDV was linked to the disruption of viral RNA synthesis, highlighting the potential of XDE as an antiviral therapeutic agent.

Case Study 1: Antiviral Efficacy Against NDV

In a controlled laboratory setting, embryonated chicken eggs were inoculated with NDV and treated with varying concentrations of XDE. The study demonstrated a clear correlation between the concentration of XDE and the reduction in viral load, with significant reductions observed at concentrations above 50 µg/mL.

Case Study 2: Antimicrobial Activity Profile

A series of experiments were conducted to evaluate the antimicrobial efficacy of XDE against clinical isolates of Staphylococcus aureus. The results indicated that XDE not only inhibited bacterial growth but also exhibited bactericidal effects at higher concentrations, suggesting its potential application in treating infections caused by resistant bacterial strains.

Propiedades

IUPAC Name |

1-[(1Z,3Z)-2,3-diisocyano-4-(4-methoxyphenyl)buta-1,3-dienyl]-4-methoxybenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H16N2O2/c1-21-19(13-15-5-9-17(23-3)10-6-15)20(22-2)14-16-7-11-18(24-4)12-8-16/h5-14H,3-4H3/b19-13-,20-14- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJKZMXOJMQCHRI-AXPXABNXSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C=C(C(=CC2=CC=C(C=C2)OC)[N+]#[C-])[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)/C=C(\[N+]#[C-])/C(=C/C2=CC=C(C=C2)OC)/[N+]#[C-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H16N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001146596 | |

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

316.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4464-33-9 | |

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4464-33-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Xanthocillin dimethyl ether | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004464339 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,1′-[(1Z,3Z)-2,3-Diisocyano-1,3-butadiene-1,4-diyl]bis[4-methoxybenzene] | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001146596 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | XANTHOCILLIN X DIMETHYL ETHER | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y2QBX70049 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.